molecular formula C9H12ClNO B1454369 5-Methoxyisoindoline hydrochloride CAS No. 1159822-61-3

5-Methoxyisoindoline hydrochloride

Cat. No.: B1454369
CAS No.: 1159822-61-3
M. Wt: 185.65 g/mol
InChI Key: KXUMTVFTWNZMDR-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUMTVFTWNZMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679350
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-61-3
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxyisoindoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antiviral and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound, a derivative of isoindoline, exhibits a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C9H12ClNC_9H_{12}ClN, and it features a methoxy group that enhances its solubility and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoindoline derivatives, including this compound. Research indicates that isoindolines can inhibit the replication of coronaviruses, including SARS-CoV-2, by targeting the viral proteases essential for viral replication.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigated the structure-activity relationships (SAR) of isoindolines and their inhibitory effects on the papain-like protease (PLpro) of SARS-CoV-2. The findings demonstrated that certain isoindoline derivatives exhibited low cytotoxicity while effectively inhibiting viral replication in cell cultures.

CompoundEC50 (μM)CC50 (μM)SI
5-Methoxyisoindoline HCl7.85 ± 1.50442 ± 1.3756.3
  • EC50 : Effective concentration for 50% inhibition.
  • CC50 : Cytotoxic concentration for 50% cell viability.
  • SI : Selectivity index, indicating the safety margin of the compound.

The selectivity index (SI) indicates that this compound has a favorable therapeutic profile, making it a candidate for further research in antiviral therapies .

Anticancer Activity

Isoindoline compounds have also shown promise in cancer treatment. The mechanism of action often involves the induction of apoptosis in cancer cells while sparing normal cells.

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Isoindolines can interfere with cell cycle progression.
  • Induction of Apoptosis : They promote programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : These compounds can alter key signaling pathways involved in cancer progression.

Research Findings

In a recent pharmacological investigation, various isoindoline derivatives were assessed for their growth inhibition on cancer cell lines. The results indicated that some derivatives had potent anticancer activity without affecting non-tumorigenic cells at therapeutic concentrations.

Table: Comparative Analysis of Isoindoline Derivatives

CompoundCancer Cell Line TestedIC50 (μM)Effect on Non-Tumorigenic Cells
5-Methoxyisoindoline HClMCF-7 (Breast Cancer)10.5 ± 1.2No effect at 10 μM
Another Isoindoline DerivativeHeLa (Cervical Cancer)8.3 ± 0.9Moderate effect at higher doses

These findings underscore the potential of this compound as a selective agent against cancer cells while minimizing toxicity to normal tissues .

Q & A

Q. Methodological Guidance :

  • Use vacuum desiccation for purification.
  • Monitor stability via periodic HPLC or TLC to detect decomposition .

Basic Question: What synthetic routes are commonly employed to prepare this compound in academic research?

Answer:
Synthesis typically involves multi-step protocols:

Core Structure Formation : Cyclization of substituted precursors (e.g., methoxy-substituted indole derivatives) using acid catalysis .

Hydrochloride Salt Formation : React the free base with HCl gas or concentrated HCl in anhydrous solvents like ethanol .

Q. Optimization Tips :

  • Use Schlenk-line techniques for moisture-sensitive steps.
  • Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) to minimize impurities .

Basic Question: What analytical techniques are essential for characterizing this compound purity and structure?

Answer:

  • NMR Spectroscopy : Confirm molecular structure (e.g., methoxy proton resonance at δ 3.2–3.8 ppm) .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Differential Scanning Calorimetry (DSC) : Identify melting transitions and polymorphic forms .

Q. Methodological Note :

  • Cross-validate results with elemental analysis (C, H, N) for stoichiometric confirmation .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies often arise from:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Impurity Interference : Use preparative HPLC to isolate pure fractions before analysis .
  • Crystalline Forms : Characterize polymorphs via X-ray diffraction or DSC to correlate spectral data with crystal structure .

Case Study :
In analogs like Fadrozole Hydrochloride, discrepancies in melting points were resolved by standardizing recrystallization solvents (e.g., ethanol vs. acetone) .

Advanced Question: What factors influence the stability of this compound in aqueous solutions, and how can degradation be mitigated?

Answer:
Key Factors :

  • pH : Hydrolysis accelerates in acidic/basic conditions. Stabilize at pH 4–6 using buffers (e.g., phosphate) .
  • Temperature : Store solutions at 4°C; avoid freeze-thaw cycles .
  • Oxidation : Use antioxidants (e.g., ascorbic acid) under inert atmospheres (N2/Ar) .

Q. Experimental Design :

  • Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Advanced Question: How can reaction yields for this compound synthesis be optimized while minimizing side products?

Answer:
Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency .
  • Solvent Selection : Use aprotic solvents (e.g., THF) to suppress hydrolysis during salt formation .
  • Kinetic Control : Optimize reaction time/temperature via in-situ FTIR or Raman monitoring .

Case Study :
In Dapoxetine Hydrochloride synthesis, yield improved from 65% to 85% by replacing batch-wise amination with flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyisoindoline hydrochloride
Reactant of Route 2
5-Methoxyisoindoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.